Regioisomeric Identity Confers Distinct Structural and Physicochemical Profile
The substitution position of the arylthio group on the cyclopentanone ring is a primary driver of molecular shape and electronic distribution. The 3-substituted target compound possesses a different spatial vector for the pendant dichlorophenyl group compared to its 2-substituted regioisomer, 2-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1866046-68-5) . This geometric difference is predicted to result in a distinct pharmacophore, impacting potential interactions with biological targets. While both share the same molecular formula (C₁₁H₁₀Cl₂OS) and weight (261.2 g/mol), their SMILES notations reveal the fundamental structural divergence: 'O=C1CCC(Sc2cc(Cl)cc(Cl)c2)C1' for the 3-substituted isomer versus 'O=C1CCCC1Sc1cc(Cl)cc(Cl)c1' for the 2-substituted isomer .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1871633-81-6) |
| Comparator Or Baseline | 2-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1866046-68-5) |
| Quantified Difference | Structural isomer; differing spatial orientation of the 3,5-dichlorophenylthio group relative to the ketone |
| Conditions | In silico structural comparison; experimental binding data not available for direct comparison. |
Why This Matters
Procurement decisions for SAR campaigns must be based on precise chemical identity; substitution of a 3-substituted isomer with a 2-substituted isomer invalidates any quantitative SAR hypothesis.
